molecular formula C12H8F2Te2 B14686320 Ditelluride, bis(4-fluorophenyl) CAS No. 36829-95-5

Ditelluride, bis(4-fluorophenyl)

Cat. No.: B14686320
CAS No.: 36829-95-5
M. Wt: 445.4 g/mol
InChI Key: KPCMFQLFUKISFV-UHFFFAOYSA-N
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Description

Ditelluride, bis(4-fluorophenyl) is an organotellurium compound with the chemical formula C12H8F2Te2 This compound is characterized by the presence of two tellurium atoms bonded to two 4-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditelluride, bis(4-fluorophenyl) typically involves the reaction of 4-fluorophenyl lithium or Grignard reagents with tellurium tetrachloride (TeCl4) or elemental tellurium. One common method is the reaction of 4-fluorophenyl lithium with elemental tellurium, followed by oxidation to form the ditelluride. The reaction conditions often require low temperatures (around -78°C) and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of ditelluride, bis(4-fluorophenyl) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

Ditelluride, bis(4-fluorophenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ditelluride, bis(4-fluorophenyl) can yield telluroxides, while reduction can produce tellurols. Substitution reactions can lead to the formation of various substituted tellurium compounds .

Scientific Research Applications

Ditelluride, bis(4-fluorophenyl) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ditelluride, bis(4-fluorophenyl) involves its ability to undergo redox reactions and form stable complexes with various biomolecules. The compound can interact with molecular targets such as enzymes and proteins, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they likely involve the formation of tellurium-containing intermediates and the generation of reactive oxygen species (ROS) in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ditelluride, bis(4-fluorophenyl) include other organotellurium compounds such as:

Uniqueness

Ditelluride, bis(4-fluorophenyl) is unique due to the presence of fluorine atoms in the phenyl groups, which can influence the compound’s reactivity and stability. The electron-withdrawing nature of fluorine can enhance the compound’s oxidative stability and alter its interaction with other molecules, making it distinct from other ditellurides .

Properties

CAS No.

36829-95-5

Molecular Formula

C12H8F2Te2

Molecular Weight

445.4 g/mol

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)ditellanyl]benzene

InChI

InChI=1S/C12H8F2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

KPCMFQLFUKISFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[Te][Te]C2=CC=C(C=C2)F

Origin of Product

United States

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